molecular formula C7H7BrN2 B2536025 4-bromo-1H,2H,3H-pyrrolo[2,3-c]pyridine CAS No. 1617514-93-8

4-bromo-1H,2H,3H-pyrrolo[2,3-c]pyridine

Cat. No.: B2536025
CAS No.: 1617514-93-8
M. Wt: 199.051
InChI Key: FOVXCDZTQUXRDL-UHFFFAOYSA-N
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Description

4-Bromo-1H,2H,3H-pyrrolo[2,3-c]pyridine is a valuable brominated azaindole derivative serving as a key synthetic intermediate in medicinal chemistry. The pyrrolopyridine scaffold is a privileged structure in drug discovery, known for its diverse biological activities and presence in several pharmacologically active compounds . This bromo-substituted analog is particularly useful for further functionalization via metal-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships in lead optimization campaigns. Researchers primarily utilize this core structure in the development of novel anticancer agents. The rigid, planar pyrrolopyridine scaffold is often employed in the design of molecules that target tubulin polymerization, a well-validated strategy for anticancer drug development . Specifically, derivatives based on this and similar scaffolds have been designed as colchicine-binding site inhibitors (CBSIs), which disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis in cancer cell lines . Furthermore, the pyrrolo[3,2-c]pyridine scaffold has been successfully implemented in structure-based design programs for other kinase targets, such as the discovery of potent and selective inhibitors of MPS1 kinase, a crucial component of the spindle assembly checkpoint and a target of significant interest in oncology . Beyond oncology, the scaffold's versatility extends to other therapeutic areas, including the design of compounds with potential analgesic and sedative properties . The presence of the bromine atom at the 4-position offers a strategic handle for chemists to rapidly access a diverse array of advanced intermediates, accelerating the discovery of new therapeutic candidates targeting a range of diseases.

Properties

IUPAC Name

4-bromo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2/c8-6-3-9-4-7-5(6)1-2-10-7/h3-4,10H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVXCDZTQUXRDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CN=CC(=C21)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches for 4 Bromo 1h,2h,3h Pyrrolo 2,3 C Pyridine and Its Derivatives

Retrosynthetic Analysis of the 4-bromo-1H-pyrrolo[2,3-c]pyridine Core

Retrosynthetic analysis of the 4-bromo-1H-pyrrolo[2,3-c]pyridine core reveals several potential synthetic disconnections. The primary approach involves the formation of the pyrrole (B145914) ring onto a pre-functionalized pyridine (B92270) precursor. A key disconnection can be made across the C-N and C-C bonds of the pyrrole ring.

Development and Optimization of Synthetic Routes to 4-bromo-1H-pyrrolo[2,3-c]pyridine

A documented pathway for the synthesis of the aromatic analogue, 4-bromo-1H-pyrrolo[2,3-c]pyridine, starts from 2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethylenamine. This intermediate undergoes a reductive cyclization to form the pyrrole ring. The reaction is typically carried out using a reducing agent like iron powder in acetic acid. The mixture is heated to reflux, leading to the formation of the desired pyrrolopyridine core. Following the reaction, a workup involving filtration, basification, and extraction is performed. The final product is often purified by silica gel chromatography, affording the 4-bromo-1H-pyrrolo[2,3-c]pyridine as a solid chemicalbook.com.

For the isomeric 4-bromo-1H-pyrrolo[2,3-b]pyridine (4-bromo-7-azaindole), a common multi-step synthesis begins with 1H-pyrrolo[2,3-b]pyridine-7-oxide. This starting material is treated with reagents like methanesulfonic anhydride (Ms₂O) and a bromide source such as tetramethylammonium bromide in a solvent like N,N-dimethylformamide (DMF). This process facilitates a rearrangement and bromination to yield the target 4-bromo-7-azaindole chemicalbook.com.

Synthetic strategies for pyrrolopyridine derivatives can be designed to be either convergent or divergent.

Convergent synthesis would involve the separate preparation of a functionalized pyrrole and a pyridine fragment, which are then coupled in a late-stage step. This approach can be efficient for building complex molecules but is less common for the direct synthesis of the simple 4-bromo core.

Divergent synthesis has proven to be a powerful strategy for creating libraries of analogues from a common intermediate. In this approach, a key intermediate, such as 4-bromo-1H-pyrrolo[2,3-c]pyridine, is synthesized and then "diverged" into a variety of derivatives through subsequent reactions. A key intermediate can be readily modified, for instance by protecting the pyrrole nitrogen, which then allows for a wide range of functionalization reactions, primarily at the bromine-bearing C4 position nih.govchemrxiv.org. This strategy is particularly valuable in drug discovery, where numerous analogues are needed for structure-activity relationship (SAR) studies. The Larock indole (B1671886) synthesis is one key reaction featured in such strategies to build the core structure that is later diversified nih.govchemrxiv.org.

Optimizing reaction conditions is crucial for achieving high yields and purity. For the synthesis of 4-substituted 7-azaindole derivatives via palladium-catalyzed cross-coupling reactions, extensive optimization studies have been performed. These studies screen various catalysts, ligands, bases, and solvents to find the most effective combination.

For instance, in the C-N cross-coupling of N-protected 4-bromo-7-azaindoles with amides, a combination of a palladium catalyst like Pd(OAc)₂ or Pd₂(dba)₃, a ligand such as Xantphos, and a base like Cs₂CO₃ in dioxane at 100 °C was found to be highly effective beilstein-journals.orgbeilstein-journals.org. The choice of ligand is critical; while bidentate phosphine ligands like Xantphos gave good results, using monodentate ligands like PCy₃ resulted in no product formation beilstein-journals.org. The addition of pivalic acid as an additive has also been shown to improve yields in some arylation reactions of azaindole N-oxides acs.org. The development of catalytic processes using more earth-abundant and benign metals like iron is also an area of interest to reduce cost and environmental impact compared to palladium digitellinc.com.

Table 1: Optimization of Palladium-Catalyzed C-N Coupling of 1-benzyl-4-bromo-1H-pyrrolo[2,3-b]pyridine with Benzamide beilstein-journals.orgbeilstein-journals.org
EntryPalladium Catalyst (mol %)Ligand (mol %)BaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (5)Xantphos (10)Cs₂CO₃Dioxane10092
2Pd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Dioxane10095
3Pd(OAc)₂ (5)Xantphos (10)K₂CO₃Dioxane10072
4Pd(OAc)₂ (5)BINAP (10)Cs₂CO₃Dioxane10045
5Pd(OAc)₂ (5)PCy₃ (10)Cs₂CO₃Dioxane100NR (No Reaction)
6NoneXantphos (10)Cs₂CO₃Dioxane100NR

Advanced Synthetic Techniques Applicable to 4-bromo-1H-pyrrolo[2,3-c]pyridine Analogues

The bromine atom at the C4-position of the pyrrolopyridine ring serves as a key functional handle for introducing a wide range of substituents via transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds nih.govnih.gov.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is one of the most widely used methods for forming C-C bonds, coupling an organoboron species with an organic halide. For 4-bromopyrrolopyridines, this reaction allows for the introduction of various aryl or heteroaryl groups at the 4-position nih.govnih.gov. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base like K₂CO₃ or K₃PO₄ nih.govmdpi.com. These reactions are valued for their mild conditions and tolerance of a wide variety of functional groups nih.gov. Unprotected N-H azaindoles can be challenging substrates, but specific conditions using specialized ligands and precatalysts have been developed to achieve high yields nih.gov.

Table 2: Examples of Suzuki-Miyaura Coupling Reactions on Brominated N-Heterocycles
Bromo-SubstrateBoronic AcidCatalyst SystemBase/SolventYield (%)Reference
4-Chloro-2-iodo-1-(SEM)-7-azaindolePhenylboronic acidPd₂(dba)₃K₂CO₃ / Dioxane:waterN/A nih.gov
N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide(4-methoxyphenyl)boronic acidPdCl₂(dppf)Cs₂CO₃ / Dioxane85 nih.gov
5-Bromo-3-iodo-1H-indazole4-(Trifluoromethyl)phenylboronic acidP1 Precatalyst / XPhosK₃PO₄ / Dioxane:water98 nih.gov

Sonogashira Coupling: The Sonogashira coupling reaction is a robust method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide wikipedia.org. This reaction is particularly useful for synthesizing alkynyl-substituted pyrrolopyridines, which are valuable intermediates for further transformations. The reaction is co-catalyzed by palladium and copper complexes, such as Pd(PPh₃)₄ and CuI, and requires a base, typically an amine like triethylamine (Et₃N), which can also serve as the solvent wikipedia.orgsoton.ac.ukscirp.org. The Sonogashira reaction proceeds under mild, often room temperature, conditions and is compatible with a wide range of functional groups, making it highly applicable in the synthesis of complex molecules wikipedia.orgsoton.ac.uk.

Table 3: Examples of Sonogashira Coupling Reactions on Bromopyridines
Bromo-SubstrateAlkyneCatalyst SystemBase/SolventYield (%)Reference
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃N / DMF96 semanticscholar.orgresearchgate.net
6-Bromo-3-fluoro-2-cyanopyridine1-Ethynyl-4-ethylbenzenePd(PPh₃)₄ / CuIEt₃N / THFN/A (low yield noted) soton.ac.uk
2-Amino-3-bromo-5-methylpyridineEthynyltrimethylsilanePd(CF₃COO)₂ / PPh₃ / CuIEt₃N / DMF85 semanticscholar.orgresearchgate.net

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) offer a powerful and efficient approach to the synthesis of complex molecular architectures from simple starting materials in a single step, thereby adhering to the principles of green chemistry by minimizing waste and maximizing atom economy. While specific MCRs for the direct synthesis of 4-bromo-1H,2H,3H-pyrrolo[2,3-c]pyridine are not extensively documented, related strategies for the construction of the core pyrrolo[2,3-c]pyridine (6-azaindole) scaffold provide a conceptual framework.

One notable example is a three-component reaction that yields polysubstituted 6-azaindolines, the reduced form of the target aromatic system. This reaction, involving the heating of an isocyanoacetamide, an amine, and an aldehyde in toluene, demonstrates the feasibility of a convergent approach to the pyrrolo[2,3-c]pyridine core. nih.gov Although this particular reaction leads to a non-aromatic product, it highlights the potential for designing MCRs that could yield the desired aromatic scaffold, possibly through the use of appropriately substituted starting materials and subsequent oxidation or elimination steps.

The general principle of this three-component reaction involves the initial formation of a complex intermediate that undergoes a series of intramolecular cyclizations to build the fused heterocyclic system. nih.gov Adapting such a strategy to produce this compound would likely require the use of a pyridine-derived component bearing a bromine atom at the corresponding position.

Component AComponent BComponent CProduct ScaffoldPotential for 4-bromo derivative
IsocyanoacetamideAmineAldehydePolysubstituted 6-azaindolineRequires a 4-bromo-substituted pyridine-derived aldehyde or amine and subsequent aromatization.

Further research into MCRs for the synthesis of other fused pyridine systems, such as imidazopyridine-fused isoquinolinones, also provides insights into potential synthetic pathways that could be adapted for the 6-azaindole (B1212597) scaffold. researchgate.netresearchgate.net These reactions often utilize a Lewis acid catalyst to promote the formation of the heterocyclic product under microwave irradiation. researchgate.netresearchgate.net

Stereoselective and Asymmetric Synthesis Considerations (if applicable to chiral derivatives)

The development of stereoselective and asymmetric methods for the synthesis of chiral derivatives of this compound is crucial for the exploration of their therapeutic potential, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. While the parent compound is achiral, the introduction of stereocenters on the pyrrole or pyridine ring, or on substituents, necessitates stereocontrolled synthetic approaches.

Currently, there is a limited number of reports on the direct asymmetric synthesis of the pyrrolo[2,3-c]pyridine core. However, the broader field of asymmetric synthesis of nitrogen heterocycles offers valuable strategies that could be applied. For instance, the use of chiral directing groups attached to a precursor molecule can guide the stereochemical outcome of a reaction. A review on catalytic asymmetric reactions highlights the use of 7-azaindoline as a directing group to achieve stereocontrol in various transformations, such as aldol and Mannich reactions, on an adjacent carbon atom. enamine.net This approach could be envisioned for the stereoselective functionalization of a pre-formed 4-bromo-pyrrolo[2,3-c]pyridine scaffold.

Another potential strategy involves the diastereoselective synthesis of related heterocyclic systems, which can provide a foundation for developing methods for chiral 6-azaindoles. For example, a three-component reaction of chiral thiohydantoins, aldehydes, and malononitrile has been reported to produce pyrrolo[1,2-c]imidazoles with high diastereoselectivity. pitt.edu This suggests that the use of chiral starting materials in a multi-component reaction could be a viable route to chiral pyrrolo[2,3-c]pyridine derivatives.

Furthermore, the synthesis of 2,5-disubstituted 6-azaindoles from substituted aziridines via intramolecular cyclization represents a method where the stereochemistry of the starting aziridine could potentially be transferred to the final product. rsc.org

Synthetic ApproachDescriptionApplicability to Chiral 4-bromo-pyrrolo[2,3-c]pyridine Derivatives
Chiral Directing Groups A chiral auxiliary attached to the molecule directs the stereochemical outcome of a subsequent reaction.Functionalization of a pre-formed 4-bromo-pyrrolo[2,3-c]pyridine at a specific position to introduce a stereocenter.
Diastereoselective MCR Use of chiral starting materials in a multi-component reaction to induce diastereoselectivity in the product.A multi-component reaction designed with a chiral precursor to generate a specific diastereomer of a substituted 4-bromo-pyrrolo[2,3-c]pyridine.
Asymmetric Cyclization Use of a chiral catalyst or a chiral substrate to induce enantioselectivity in the ring-forming step.An intramolecular cyclization of a prochiral precursor containing a 4-bromo-pyridine moiety to form a chiral pyrrolo[2,3-c]pyridine.

While direct and established methods for the stereoselective and asymmetric synthesis of chiral this compound derivatives are still emerging, the principles and strategies from related heterocyclic systems provide a strong foundation for future research in this area.

Computational and Theoretical Chemistry Investigations of 4 Bromo 1h,2h,3h Pyrrolo 2,3 C Pyridine

Quantum Chemical Characterization and Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic nature of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations can predict molecular geometries, orbital energies, and the distribution of electron density, which together dictate the molecule's stability and chemical behavior.

The electronic structure of the aromatic parent, 4-bromo-1H-pyrrolo[2,3-c]pyridine, is defined by a fused bicyclic system containing ten π-electrons, conforming to Hückel's rule for aromaticity (4n+2). fiveable.me The fusion of the electron-rich pyrrole (B145914) ring with the electron-deficient pyridine (B92270) ring results in a significant redistribution of electron density across the scaffold. The bromine atom at the C4 position acts as a deactivating group due to its inductive electron-withdrawing effect, while also being a weak ortho-, para-director in electrophilic substitutions due to resonance effects.

In the case of 4-bromo-1H,2H,3H-pyrrolo[2,3-c]pyridine, the saturation of the C2-C3 bond in the pyrrole ring fundamentally alters the electronic landscape. This change disrupts the delocalized π-system of the five-membered ring, leaving only the pyridine ring with aromatic character. The nitrogen atom in the saturated pyrrolidine (B122466) ring possesses a lone pair of electrons with more sp³ character, making it a stronger Lewis base compared to the sp²-hybridized nitrogen in an aromatic pyrrole. The electron density distribution would show a higher concentration around the pyridine ring and the bromine atom, influencing the molecule's dipole moment and electrostatic potential.

Table 1: Calculated Physicochemical Properties of 4-bromo-1H-pyrrolo[2,3-c]pyridine (Aromatic Analogue)

Property Value Source
Molecular Formula C₇H₅BrN₂ sigmaaldrich.comchemicalbook.com
Molecular Weight 197.03 g/mol sigmaaldrich.comchemicalbook.com
InChI Key NZUWATDXQMWXMY-UHFFFAOYSA-N sigmaaldrich.com

This interactive table provides key identifiers and properties for the aromatic parent compound, which serves as a reference for understanding the electronic and structural basis of its saturated derivative.

Unlike the planar, rigid structure of its aromatic counterpart, the saturated pyrrolidine ring in this compound introduces conformational flexibility. Five-membered rings are not perfectly flat and adopt puckered conformations to relieve torsional strain. The two primary conformations are the "envelope," where one atom is out of the plane of the other four, and the "twist" (or half-chair), where two adjacent atoms are displaced on opposite sides of the plane formed by the other three.

Computational methods can be used to map the potential energy surface of these conformations. By calculating the relative energies of the envelope and twist forms and the energy barriers for their interconversion, an energetic landscape can be constructed. These calculations would reveal the most stable, low-energy conformation(s) of the molecule in the gas phase or in solution. The specific conformation adopted can significantly impact how the molecule fits into a biological receptor site.

Table 2: Conceptual Energetic Landscape for Pyrrolidine Ring Pucker in this compound

Conformation Atom(s) Out of Plane Relative Energy (kcal/mol) Population (%) at 298 K
Envelope (E) C2 ~0.5 - 1.5 Lower
Twist (T) C2, C3 0 (Most Stable) Higher
Envelope (E) C3 ~0.5 - 1.5 Lower

This conceptual table illustrates how computational chemistry can predict the most stable conformations and their relative energies. The Twist conformation is often the global minimum for substituted pyrrolidines.

Tautomerism is a key feature of many heterocyclic systems. For aromatic pyrrolopyridines, prototropic tautomerism involving the movement of a proton between the nitrogen atoms is a critical consideration. The relative stability of different tautomers is influenced by factors such as the preservation of aromaticity, solvent effects, and intramolecular hydrogen bonding. quimicaorganica.org

Computational studies on related systems like pyridodiazepines have used indices such as the Nucleus-Independent Chemical Shift (NICS) to quantify the aromaticity of each ring within the fused system. mdpi.comnih.gov These calculations show that the aromatic character, and thus stability, can vary significantly between different tautomers. mdpi.comnih.gov

For this compound, the tautomeric possibilities are different. With a saturated pyrrolidine ring, the focus shifts from aromaticity-driven tautomerism to amine-imine or enamine-imine tautomerism, which is generally less favorable. The dominant form would overwhelmingly be the one depicted, with the proton on the N1 nitrogen. The pyridine ring remains aromatic, which is a major stabilizing factor for the entire molecule.

Molecular Modeling and Docking Studies for Potential Biomolecular Interactions (Pre-clinical Focus)

Molecular modeling techniques are indispensable in modern drug discovery for predicting how a compound might interact with a biological target, such as an enzyme or receptor. This pre-clinical computational focus helps prioritize compounds for synthesis and experimental testing. The pyrrolopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with various biological targets, particularly protein kinases. nih.govrsc.orgnih.gov

The design of novel bioactive molecules based on the this compound scaffold can follow two primary computational strategies:

Structure-Based Design: This approach relies on the known three-dimensional structure of a biological target. For instance, many kinase inhibitors based on related pyrrolopyrimidine scaffolds have been designed using the crystal structure of the target kinase. mdpi.comresearchgate.net A computational model of this compound would be placed into the ATP-binding site of a kinase to evaluate its fit and potential interactions. This allows for the rational design of derivatives with improved binding affinity and selectivity.

Ligand-Based Design: When a target's 3D structure is unknown, this method uses the chemical structures of a set of known active compounds to create a pharmacophore model. This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. The this compound structure could then be computationally screened to see how well it matches the pharmacophore, guiding its potential application.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target to form a stable complex. imist.mamdpi.com In a typical docking study, the this compound molecule would be flexibly docked into the active site of a hypothesized target, such as Fibroblast Growth Factor Receptor (FGFR) or Janus Kinase 3 (JAK3), for which other pyrrolopyridine derivatives have shown activity. rsc.orgresearchgate.net

The simulation generates multiple possible binding poses and assigns a score to each based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The results can identify key interactions, such as hydrogen bonds between the ligand's nitrogen atoms and amino acid residues in the target's active site, or hydrophobic interactions involving the fused ring system.

Table 3: Hypothetical Molecular Docking Results for this compound against a Protein Kinase Target

Parameter Predicted Value/Interaction
Binding Affinity (Score) -8.5 kcal/mol
Predicted Inhibition Constant (pKi) ~250 nM
Key Hydrogen Bonds N1-H with backbone C=O of GLU-98
N-pyridine with backbone N-H of CYS-100
Key Hydrophobic Interactions Pyrrolopyridine core with LEU-25, VAL-33, ALA-50

This table presents hypothetical data from a molecular docking simulation, illustrating how this technique predicts binding energy and specific molecular interactions that stabilize the ligand-protein complex. Such data is crucial for lead optimization in drug discovery.

Theoretical Studies on Reactivity and Reaction Mechanism Pathways

Due to the absence of specific computational and theoretical investigations focused squarely on this compound, this section will delineate a theoretical framework for its reactivity based on established principles of organic chemistry and computational studies of analogous heterocyclic systems, namely the constituent pyrrole and pyridine rings, as well as related bromo-azaindoles.

The reactivity of this compound is primarily dictated by the electronic characteristics of the fused pyrrolo[2,3-c]pyridine (also known as 6-azaindole) nucleus and the influence of the bromine substituent. The pyrrole ring is an electron-rich aromatic system, which generally favors electrophilic substitution. onlineorganicchemistrytutor.comquora.compearson.com Conversely, the pyridine ring is electron-deficient and is more susceptible to nucleophilic attack, particularly when substituted with a good leaving group. The bromine atom at the 4-position further modulates this reactivity, serving as a potential site for various transformations.

Electrophilic Aromatic Substitution

Theoretical studies on pyrrole indicate a higher propensity for electrophilic attack at the C2 (α) position over the C3 (β) position. onlineorganicchemistrytutor.comquora.com This preference is attributed to the greater stabilization of the cationic intermediate (arenium ion) formed during the reaction, which can be rationalized through resonance theory. Attack at the C2 position allows for the delocalization of the positive charge over three resonance structures, whereas attack at the C3 position yields only two resonance contributors. quora.com

For the this compound system, the pyrrole moiety is expected to be the primary site of electrophilic attack. The positions available for substitution are C2, C3, and C5. Based on the inherent reactivity of the pyrrole ring, the C2 and C3 positions would be the most likely candidates. Computational analysis would be required to definitively predict the regioselectivity, as the electronic influence of the fused pyridine ring and the bromo substituent would need to be quantified. However, it is reasonable to postulate that the C2 position would be kinetically favored, analogous to the parent pyrrole system.

Nucleophilic Aromatic Substitution

The pyridine ring in the pyrrolo[2,3-c]pyridine scaffold is inherently electron-deficient and therefore more susceptible to nucleophilic aromatic substitution (SNAr) than the pyrrole ring. The bromine atom at the C4 position, which is ortho to the pyridine nitrogen, is expected to be activated towards nucleophilic displacement. The reaction would proceed via a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing nitrogen atom of the pyridine ring.

Theoretical studies on the reactivity of bromopyridines confirm that the bromine atoms are susceptible to displacement by nucleophiles. researchgate.net The rate of such reactions is influenced by the nature of the nucleophile and the reaction conditions. Computational modeling, such as Density Functional Theory (DFT), could be employed to calculate the activation energy barriers for the attack of various nucleophiles on the C4 position, thereby predicting the feasibility and kinetics of the substitution.

Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound presents a valuable handle for the formation of new carbon-carbon and carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are particularly relevant for aryl bromides. nih.govmdpi.commdpi.com

Suzuki-Miyaura Coupling: Theoretical studies using DFT have elucidated the catalytic cycle of the Suzuki-Miyaura reaction, which typically involves three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov The oxidative addition of the aryl bromide to a palladium(0) complex is often the rate-determining step. Computational models can predict the activation energies for each step of the catalytic cycle. For a generic Suzuki-Miyaura coupling of a bromo-azaindole with an arylboronic acid, the following representative energy profile can be considered:

Reaction StepDescriptionRepresentative Calculated Activation Energy (kcal/mol)
Oxidative AdditionPd(0) inserts into the C-Br bond10 - 15
TransmetalationTransfer of the aryl group from boron to palladium12 - 18
Reductive EliminationFormation of the new C-C bond and regeneration of the Pd(0) catalyst5 - 10

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond. Similar to the Suzuki-Miyaura coupling, the mechanism involves a palladium-catalyzed cycle. Experimental work on N-substituted 4-bromo-7-azaindoles has demonstrated the feasibility of C-N bond formation with various amines. beilstein-journals.org Theoretical calculations for a model Buchwald-Hartwig amination of a bromo-azaindole would likely show a comparable mechanistic pathway with distinct energy barriers for the oxidative addition of the aryl bromide, coordination of the amine, deprotonation, and reductive elimination to form the aminated product.

Reaction StepDescriptionRepresentative Calculated Activation Energy (kcal/mol)
Oxidative AdditionPd(0) inserts into the C-Br bond10 - 16
Amine Coordination & DeprotonationFormation of the palladium-amido complexVaries with base and amine
Reductive EliminationFormation of the C-N bond and regeneration of the Pd(0) catalyst7 - 12

Pre Clinical Biological Activity and Molecular Mechanism Elucidation of 4 Bromo 1h,2h,3h Pyrrolo 2,3 C Pyridine and Its Analogs

Identification and Validation of Molecular Targets in Cellular and Biochemical Systems

The pyrrolopyridine scaffold is a versatile pharmacophore that has been incorporated into inhibitors targeting a range of enzymes and signaling pathways. Analogs of 4-bromo-1H,2H,3H-pyrrolo[2,3-c]pyridine have demonstrated potent and often selective activity in various biochemical and cellular assays.

Enzyme Inhibition/Activation Assays (e.g., Kinases, Demethylases)

Derivatives built upon the pyrrolopyridine core structure have been identified as potent inhibitors of several enzyme classes, most notably protein kinases and histone demethylases.

Kinase Inhibition: The pyrrolopyridine framework is a privileged structure in the development of kinase inhibitors. Different isomers of the scaffold have been optimized to target various kinases involved in oncology and immunology.

FMS Kinase: A series of pyrrolo[3,2-c]pyridine derivatives were evaluated for their inhibitory effect against FMS kinase, a member of the type III receptor tyrosine kinase family. Compound 1r emerged as a particularly potent inhibitor with an IC50 value of 30 nM and demonstrated high selectivity for FMS over a panel of 40 other kinases nih.gov.

Monopolar Spindle 1 (MPS1) Kinase: The 1H-pyrrolo[3,2-c]pyridine scaffold served as the basis for potent and selective inhibitors of MPS1, a crucial component of the spindle assembly checkpoint that is often overexpressed in human cancers nih.gov.

Fibroblast Growth Factor Receptor (FGFR): Researchers have developed 1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of the FGFR family. Notably, compound 4h showed significant activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 7 nM, 9 nM, and 25 nM, respectively nih.gov.

Janus Kinase 3 (JAK3): The 1H-pyrrolo[2,3-b]pyridine structure has also been utilized to create immunomodulators that target JAK3, a key enzyme in cytokine signaling pathways researchgate.net.

Demethylase Inhibition: The pyrrolo[2,3-c]pyridine core, the same isomer as the subject compound, has been successfully employed to design inhibitors of epigenetic targets.

Lysine-Specific Demethylase 1 (LSD1): A novel class of potent and reversible LSD1 inhibitors was discovered based on the pyrrolo[2,3-c]pyridine scaffold. Compound 46 from this series exhibited an IC50 of 3.1 nM against the LSD1 enzyme nih.gov.

Other Enzyme Targets: Beyond kinases and demethylases, pyrrolopyridine analogs have been shown to inhibit other critical cellular enzymes.

Tubulin Polymerization: A series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as inhibitors that bind to the colchicine site of tubulin, thereby potently inhibiting tubulin polymerization nih.govsemanticscholar.org. Compound 10t was identified as a lead compound in this series nih.govsemanticscholar.org.

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1): Pyrrolopyridine derivatives have been identified as potent, non-nucleotide-derived inhibitors of ENPP1. Compound 18p demonstrated an IC50 of 25.0 nM against ENPP1, highlighting its potential in immuno-oncology researchgate.net.

Compound/Analog ClassEnzyme TargetKey Result (IC50)Reference
Pyrrolo[3,2-c]pyridine (1r)FMS Kinase30 nM nih.gov
1H-pyrrolo[2,3-b]pyridine (4h)FGFR17 nM nih.gov
Pyrrolo[2,3-c]pyridine (46)LSD13.1 nM nih.gov
Pyrrolopyridine (18p)ENPP125.0 nM researchgate.net
1H-pyrrolo[3,2-c]pyridine (10t)Tubulin PolymerizationPotent Inhibition at 3 µM nih.govsemanticscholar.org

Receptor Binding and Modulation of Signaling Pathways (in vitro and ex vivo)

The inhibition of enzymes by pyrrolopyridine analogs directly leads to the modulation of critical intracellular signaling pathways. For instance, the inhibition of FMS kinase blocks signal transduction pathways responsible for the proliferation and survival of cells in the monocyte/macrophage lineage nih.gov. Similarly, inhibition of FGFR interrupts downstream signaling cascades, including the RAS–MEK–ERK and PI3K–Akt pathways, which are fundamental to cell proliferation and angiogenesis nih.gov. Furthermore, the inhibition of ENPP1 by pyrrolopyridine derivatives leads to the activation of the STING (Stimulator of Interferon Genes) pathway, a key component of the innate immune system researchgate.net.

Protein-Ligand Interaction Analysis Using Biophysical Methods

Molecular modeling and structure-based design have been instrumental in optimizing the potency and selectivity of pyrrolopyridine-based inhibitors.

Tubulin Interaction: Molecular docking studies of the 1H-pyrrolo[3,2-c]pyridine derivative 10t suggest that it binds to the colchicine site of tubulin, forming hydrogen bonds with key residues such as Thrα179 and Asnβ349 nih.govsemanticscholar.org.

FGFR1 Binding Mode: The binding mode of the 1H-pyrrolo[2,3-b]pyridine inhibitor 4h within the ATP-binding pocket of FGFR1 has been investigated through computational docking. These studies revealed that the core scaffold forms two crucial hydrogen bonds with the backbone carbonyl of glutamic acid 562 and the NH group of alanine 564 in the hinge region of the kinase nih.gov.

MPS1 Conformation Stabilization: Structure-based design efforts for 1H-pyrrolo[3,2-c]pyridine inhibitors of MPS1 led to compounds that stabilize an inactive conformation of the kinase, preventing ATP and substrate binding nih.gov.

JAK3 Binding Analysis: To understand the structure-activity relationships of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as JAK3 inhibitors, docking calculations and WaterMap analysis were employed to confirm the effects of different substituents on inhibitory activity researchgate.net.

Cellular Pharmacodynamics and Perturbation of Biological Pathways

The enzymatic inhibition observed in biochemical assays translates to significant effects on cellular behavior, including proliferation, gene expression, and the integrity of signaling networks.

Analysis of Cellular Responses (e.g., cell proliferation, gene expression, protein phosphorylation)

Analogs of this compound have demonstrated potent effects on a variety of cellular processes, particularly in the context of cancer.

Antiproliferative Activity: Pyrrolopyridine derivatives have shown broad antiproliferative effects across numerous cancer cell lines. The 1H-pyrrolo[3,2-c]pyridine derivative 10t exhibited potent activity against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cells, with IC50 values ranging from 0.12 to 0.21 µM nih.gov. The LSD1 inhibitor 46 , a pyrrolo[2,3-c]pyridine, potently inhibited the growth of MV4;11 acute leukemia cells (IC50 = 0.6 nM) and H1417 small-cell lung cancer cells (IC50 = 1.1 nM) nih.gov.

Cell Cycle Arrest and Apoptosis: The tubulin polymerization inhibitor 10t was found to arrest HeLa cells in the G2/M phase of the cell cycle and subsequently induce apoptosis nih.govsemanticscholar.org. The FGFR inhibitor 4h also induced apoptosis in 4T1 breast cancer cells and significantly inhibited their migration and invasion nih.gov.

Gene and Cytokine Expression: The ENPP1 inhibitor 18p was shown to activate the STING pathway in THP-1 cells, leading to a concentration-dependent increase in the expression of interferon-stimulated genes such as CXCL10, OAS1, and IFITM1. This was accompanied by the induced secretion of the cytokines IFN-β and IP-10 researchgate.net.

Protein Phosphorylation: Potent 1H-pyrrolo[3,2-c]pyridine inhibitors of MPS1 demonstrated excellent translation from biochemical to cellular assays, effectively inhibiting the autophosphorylation of MPS1 in cells nih.gov.

Compound/Analog ClassCell LineCellular ResponseKey ResultReference
1H-pyrrolo[3,2-c]pyridine (10t)HeLaAntiproliferativeIC50 = 0.12 µM nih.gov
Pyrrolo[2,3-c]pyridine (46)MV4;11AntiproliferativeIC50 = 0.6 nM nih.gov
Pyrrolo[3,2-c]pyridine (1r)Various Cancer LinesAntiproliferativeIC50 = 0.15–1.78 µM nih.gov
1H-pyrrolo[3,2-c]pyridine (10t)HeLaCell CycleG2/M Arrest nih.govsemanticscholar.org
Pyrrolopyridine (18p)THP-1Cytokine ReleaseInduction of IFN-β researchgate.net

Elucidation of Intracellular Signaling Cascades Influenced by the Compound

The cellular responses elicited by pyrrolopyridine analogs are direct consequences of their impact on specific intracellular signaling cascades.

Mitotic Disruption: By inhibiting tubulin polymerization, compounds like 10t disrupt the dynamic instability of microtubules. This activates the spindle assembly checkpoint, leading to a prolonged arrest in mitosis (G2/M phase), which ultimately triggers the apoptotic cell death pathway in cancer cells nih.govsemanticscholar.org.

Inhibition of Pro-Survival Signaling: The inhibition of receptor tyrosine kinases such as FGFR and FMS by their respective pyrrolopyridine inhibitors effectively shuts down downstream pro-proliferative and pro-survival signaling pathways, including the PI3K-Akt and RAS-MEK-ERK cascades, leading to reduced cell growth and survival nih.govnih.gov.

Epigenetic Regulation: Inhibition of the demethylase LSD1 by pyrrolo[2,3-c]pyridine analogs alters the methylation status of histones, leading to changes in gene expression that can suppress oncogenic programs and inhibit cancer cell growth nih.gov.

Innate Immune Activation: The inhibition of ENPP1 by compounds like 18p prevents the hydrolysis of cGAMP, a second messenger that activates the STING pathway. The resulting STING activation leads to the production of type I interferons, which can stimulate an anti-tumor immune response researchgate.net.

Structure Activity Relationship Sar and Rational Design of 4 Bromo 1h,2h,3h Pyrrolo 2,3 C Pyridine Analogs

Design Principles for Structural Modification and Derivatization

Structural modification of the 4-bromo-1H,2H,3H-pyrrolo[2,3-c]pyridine scaffold is guided by rational design principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. These principles leverage an understanding of molecular interactions and established medicinal chemistry strategies.

The rational design of novel analogs often begins with identifying a specific biological target, such as a protein kinase, which is common for pyrrolopyridine-based compounds. nbuv.gov.ua Kinases have a well-defined ATP-binding pocket, and computational molecular docking studies are frequently used to predict how analogs of the parent scaffold will bind. mdpi.com Design strategies focus on introducing or modifying functional groups to optimize interactions with amino acid residues in the binding site. For instance, modifications can be designed to form new hydrogen bonds, enhance hydrophobic interactions, or create ionic bonds to increase binding affinity and, consequently, inhibitory potency. nih.gov The strategy of "molecular hybridization," which involves merging structural fragments from a known active drug (like Pexidartinib) with the pyrrolo-pyridine nucleus, has been successfully employed to guide the development of new inhibitors. mdpi.com

Bioisosterism is a fundamental strategy in drug design where a functional group in the lead molecule is replaced by another group with similar physical or chemical properties. estranky.sk This technique is used to improve the molecule's pharmacological profile. For the pyrrolopyridine core, this could involve:

Classical Bioisosteres: Replacing the bromine atom with other halogens (e.g., chlorine) or a trifluoromethyl group to modulate electronic properties and metabolic stability. nih.gov

Non-Classical Bioisosteres: More complex modifications, such as replacing an entire ring system. For example, a phenyl group attached to the scaffold might be replaced by a bioisosteric tetrahydroisoquinoline moiety to explore different binding orientations or improve solubility. nih.gov

Another powerful technique is "scaffold hopping," where the central pyrrolo[2,3-c]pyridine core is replaced by a different but structurally related heterocyclic system, such as a pyrrolo[2,3-d]pyrimidine, to discover novel intellectual property and potentially improved drug-like properties while retaining the key binding interactions. mdpi.comnih.gov

Synthetic Accessibility and Challenges in the Synthesis of New Analogs

The successful implementation of design strategies depends on the feasibility of synthesizing the proposed new analogs. The this compound core is a versatile intermediate for derivatization, primarily through modern cross-coupling reactions that utilize the reactive C-Br bond. evitachem.com

Key synthetic methods include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to couple the bromo-scaffold with various boronic acids or esters, introducing new aryl or heteroaryl substituents. nih.govtandfonline.com

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the bromine position. mdpi.comnih.gov

Sonogashira Coupling: Used to introduce alkyne groups, which can serve as handles for further functionalization or as key interacting moieties themselves. nbuv.gov.ua

Despite the power of these methods, significant synthetic challenges can arise. A major issue is chemoselectivity , especially if the scaffold contains other reactive sites (e.g., another halogen or a triflate group). Palladium catalysts may preferentially react at one site over another, and directing the reaction to the desired position can be difficult. nih.gov Another significant challenge involves the use of protecting groups . The pyrrole (B145914) nitrogen (N-H) often requires protection (e.g., with a SEM group) to prevent unwanted side reactions, but the subsequent deprotection step can be problematic, sometimes leading to low yields or the formation of unexpected side products. nih.gov

Impact of Structural Variations on Molecular Target Binding and Biological Activity

The systematic modification of the this compound structure and the subsequent evaluation of the biological activity of the new analogs generate structure-activity relationship (SAR) data. This data is crucial for understanding how specific structural features influence the molecule's interaction with its target.

Through SAR studies, the key pharmacophoric elements—the essential structural features required for biological activity—are identified. For pyrrolopyridine derivatives, studies have shown that:

The pyrrolopyridine core itself often acts as a crucial scaffold that correctly orients the substituents for optimal interaction with the biological target. researchgate.net

Halogen substituents at specific positions can be critical for potent activity, with bromine often providing a good balance of reactivity for synthesis and potency.

The nature of the substituent introduced at the C4-position (where the bromine is located) dramatically influences activity. For example, in a series of related 1H-pyrrolo[3,2-c]pyridine derivatives designed as tubulin inhibitors, replacing a phenyl ring at the analogous position with a 3-indolyl moiety led to a significant increase in anticancer activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. By analyzing a dataset of analogs, QSAR models can identify which physicochemical properties (e.g., electronic effects, hydrophobicity, steric properties) are most important for activity.

While specific QSAR studies on this compound were not prevalent in the reviewed literature, this methodology is a standard and powerful tool in drug development. For a series of pyrrolopyridine analogs, a QSAR model could be developed to predict the activity of new, yet-to-be-synthesized compounds. This predictive capability helps to prioritize the synthesis of the most promising candidates, thereby saving time and resources in the optimization process.

The following table illustrates typical data used to build SAR and QSAR models, showing how structural changes in related pyrrolopyridine scaffolds affect inhibitory activity against a specific biological target.

Compound IDScaffoldR Group (at analogous bromo-position)TargetIC₅₀ (µM)
10t 1H-pyrrolo[3,2-c]pyridineIndole-3-ylHeLa Cells0.12 nih.gov
10a 1H-pyrrolo[3,2-c]pyridinePhenylHeLa Cells1.87 nih.gov
11h 1H-pyrrolo[2,3-b]pyridine3,3-difluoroazetidine-1-carbonylPDE4B0.14 nih.gov
11a 1H-pyrrolo[2,3-b]pyridineCyclopropylcarbonylPDE4B1.1 nih.gov
4h 1H-pyrrolo[2,3-b]pyridine(3,5-dimethoxyphenyl)ethynylFGFR10.007 rsc.org

This table is for illustrative purposes, showing data from related but different pyrrolopyridine isomers to demonstrate the principles of SAR analysis.

Conformational Dynamics and Stereochemical Implications for SAR

The three-dimensional arrangement of a molecule is crucial for its interaction with biological targets. For analogs of this compound, both conformational dynamics—the molecule's flexibility and preferred shapes—and stereochemistry play a pivotal role in defining their structure-activity relationship (SAR). While direct experimental data on the conformational analysis of this compound is limited in publicly accessible research, principles derived from related heterocyclic systems can provide a theoretical framework for understanding its potential SAR implications.

The presence of a bromine atom at the 4-position of the pyrrolo[2,3-c]pyridine core is expected to influence the electronic properties of the ring system. While halogens are not typically bulky enough to create significant steric hindrance that would drastically alter the conformation of the core structure itself, they can engage in halogen bonding, a non-covalent interaction that can be critical for ligand-receptor binding. The structural influence of halogen atoms has been noted to increase in the order of Cl < Br < I, which can affect the aggregation of molecules in crystal structures.

When considering analogs of this compound with additional substituents, particularly at the pyrrole nitrogen or other available positions, the potential for stereoisomerism arises if these substituents introduce chiral centers. The differential biological activity of enantiomers or diastereomers is a well-established phenomenon in medicinal chemistry. One stereoisomer may exhibit significantly higher potency or a different pharmacological profile compared to its counterpart, as it can form a more complementary interaction with the chiral environment of the biological target.

For example, in a hypothetical analog of this compound with a chiral side chain, the spatial arrangement of the atoms in that side chain would be critical for activity. The table below illustrates a hypothetical scenario where the stereochemistry of a substituent at the N1 position of the pyrrole ring dictates the biological activity.

CompoundStereochemistry at Side ChainHypothetical Biological Activity (IC50, nM)
Analog A(R)-enantiomer50
Analog B(S)-enantiomer500
Analog CRacemic mixture275

In this illustrative data, the (R)-enantiomer is ten times more potent than the (S)-enantiomer, highlighting the importance of stereochemistry for the hypothetical target interaction.

Furthermore, the conformational flexibility of any side chains is a key aspect of the SAR. A flexible side chain might be able to adopt the necessary conformation to bind to a receptor, but this can come at an entropic cost. In contrast, a more rigid analog that is "pre-organized" in the bioactive conformation may exhibit higher potency. The introduction of cyclic structures or double bonds within a side chain are common strategies to reduce conformational flexibility and explore this aspect of the SAR.

The table below presents a hypothetical analysis of how restricting the conformational freedom of a substituent might influence activity.

CompoundSubstituent at N1DescriptionHypothetical Biological Activity (IC50, nM)
Analog D-CH2CH2CH2NH2Flexible propylamino chain200
Analog E- (pyrrolidin-3-yl)Rigid pyrrolidine (B122466) ring75

In this hypothetical case, the conformationally restricted analog (Analog E) shows improved activity, suggesting that the rigid pyrrolidine ring helps to lock the molecule in a more favorable conformation for binding.

Based on a comprehensive search of publicly available scientific literature, there is currently no specific information regarding the preclinical metabolic transformation and bioavailability of the chemical compound “this compound.”

Extensive searches for data pertaining to the in vitro metabolic stability, enzymatic biotransformation, metabolite identification, membrane transporter interactions, and pharmacokinetic profiles in animal models for this exact molecule did not yield any relevant research findings. The scientific literature contains information on related but structurally distinct compounds, such as various isomers of pyrrolopyridine (e.g., pyrrolo[3,2-c]pyridine, pyrrolo[3,4-c]pyridine). However, these findings cannot be attributed to this compound due to differences in chemical structure that would significantly alter metabolic and pharmacokinetic properties.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the requested detailed outline and content requirements for the specified compound. The creation of such an article would require nonexistent data, leading to speculation and inaccuracies.

Analytical and Spectroscopic Method Development for Research Characterization of 4 Bromo 1h,2h,3h Pyrrolo 2,3 C Pyridine

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples

Chromatography is the cornerstone for separating the target compound from impurities, starting materials, and byproducts.

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity and concentration of 4-bromo-1H,2H,3H-pyrrolo[2,3-c]pyridine in research settings. A reverse-phase (RP) HPLC method is typically developed for this purpose, leveraging the compound's polarity. While specific methods for this exact saturated compound are not widely published, a suitable method can be established based on methodologies for related bromo-aza-indole derivatives sielc.com. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer with an acid modifier like formic or phosphoric acid to ensure good peak shape sielc.com.

A representative HPLC method for purity analysis would involve a gradient elution on a C18 column, which allows for the separation of compounds with a wide range of polarities. Detection is typically performed using a UV detector at a wavelength where the chromophores of the pyrrolopyridine ring system exhibit strong absorbance.

Table 1: Representative HPLC Parameters for Purity Analysis

ParameterValue
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

The compound this compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, enantiomeric resolution via chiral chromatography is not applicable for this specific compound. This technique would only become relevant if the scaffold were substituted in a manner that introduces chirality.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation (Beyond Basic Identification)

Beyond initial identification, advanced spectroscopic methods are required to confirm the precise three-dimensional structure and electronic properties of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom. For related aromatic pyrrolopyridine systems, detailed NMR data have been published, which serve as a basis for interpreting the spectrum of the target compound nih.gov.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons on the saturated pyrrolidine (B122466) ring. The chemical shifts and coupling constants of the pyridine protons would confirm the substitution pattern, while the signals for the -CH₂-CH₂- moiety in the pyrrolidine ring would appear in the upfield region, likely as triplets.

Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for assigning all proton and carbon signals definitively and confirming the connectivity of the bicyclic ring system.

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J)
H-N (Pyrrole)~11.0-12.0broad singlet-
H-5~7.8-8.0doublet~5-6 Hz
H-6~7.0-7.2doublet~5-6 Hz
H-2 (CH₂)~3.5-3.7triplet~7-8 Hz
H-3 (CH₂)~3.0-3.2triplet~7-8 Hz

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

CarbonPredicted δ (ppm)
C-7a~150-155
C-6~145-150
C-4~100-105
C-5~120-125
C-3a~130-135
C-2~45-50
C-3~25-30

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of the compound. For this compound, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance docbrown.info. This results in two peaks of almost equal intensity for any bromine-containing fragment, separated by two mass units (M⁺ and M⁺+2) docbrown.infomiamioh.edu.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula (C₇H₇BrN₂). Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways. The fragmentation of pyrrole (B145914) derivatives is influenced by the substituents on the ring nih.gov. For the target compound, expected fragmentation could include the loss of the bromine radical (Br•), elimination of HBr, or cleavage of the saturated pyrrolidine ring. This fragmentation data is vital for structural confirmation and for identifying potential metabolites in biological studies, which may be formed through processes like oxidation or conjugation.

Table 4: Expected Key Ions in Mass Spectrometry (EI-MS)

m/z ValueIonDescription
198/200[M+H]⁺Protonated molecular ion (for ESI)
197/199[M]⁺•Molecular ion (for EI)
118[M - Br]⁺Loss of a bromine radical
117[M - HBr]⁺•Loss of hydrogen bromide
90[C₆H₄N]⁺Fragmentation of the pyridine ring after initial losses

X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a compound in the solid state. This technique provides precise coordinates of each atom in the crystal lattice, confirming bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound is not publicly available in the searched literature, a successful crystallographic analysis would yield a comprehensive dataset detailing its solid-state conformation. Such an analysis would provide unequivocal proof of the compound's structure, complementing the data obtained from NMR and mass spectrometry. The data obtained would be crucial for understanding packing forces and for computational modeling studies.

Table 5: Crystallographic Data Parameters (Hypothetical Data from Analysis)

ParameterDescription
Crystal System The crystal system (e.g., Monoclinic, Orthorhombic)
Space Group The symmetry group of the crystal (e.g., P2₁/c)
Unit Cell Dimensions a, b, c (Å) and α, β, γ (°)
Volume (V) Volume of the unit cell (ų)
Z Number of molecules per unit cell
Density (calculated) Calculated density of the crystal (g/cm³)
R-factor A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data

Quantitative Analytical Methods for this compound in Complex Biological Matrices Remain Undisclosed in Publicly Available Scientific Literature

Despite a comprehensive search of scientific databases and analytical chemistry literature, detailed methodologies for the quantitative analysis of the chemical compound this compound in complex biological matrices, such as plasma or tissue samples from in vitro or animal studies, are not publicly available.

The development and validation of robust bioanalytical methods are crucial for characterizing the pharmacokinetic and pharmacodynamic properties of new chemical entities in preclinical research. These methods, typically employing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), are essential for accurately measuring the concentration of a compound and its metabolites in biological fluids and tissues. This data is fundamental to understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

While research exists on the synthesis and biological activities of various pyrrolopyridine derivatives, specific details regarding the analytical procedures for their quantification in biological samples are conspicuously absent from the reviewed literature. This includes a lack of information on sample preparation techniques (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), chromatographic conditions, and mass spectrometric parameters that would be necessary to establish a reliable and reproducible quantitative assay.

The absence of such published methods for this compound means that critical data for constructing detailed analytical protocols and associated data tables, as requested, is not available. This includes specifics on:

Sample Preparation: Optimal techniques for extracting the analyte from various biological matrices while minimizing matrix effects.

Chromatographic Separation: The type of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) column, mobile phase composition, and gradient elution program required to achieve adequate separation from endogenous components.

Mass Spectrometric Detection: The specific precursor and product ion transitions (Multiple Reaction Monitoring - MRM), as well as optimized source and collision cell parameters for sensitive and selective detection.

Method Validation Parameters: Established limits of quantification (LLOQ), linearity, accuracy, precision, and stability data, which are all requisite components of a validated bioanalytical method.

Without access to proprietary research from pharmaceutical or biotechnology companies that may have investigated this specific compound, or the publication of such methods in peer-reviewed journals, a detailed and scientifically accurate article on the quantitative analytical methods for this compound in biological matrices cannot be generated at this time.

Future Research Directions and Unaddressed Academic Gaps for 4 Bromo 1h,2h,3h Pyrrolo 2,3 C Pyridine

Exploration of Novel Synthetic Routes and Reaction Methodologies

The synthesis of substituted pyrrolopyridines often relies on multi-step sequences, which can present challenges in terms of yield, scalability, and regioselectivity. Current strategies frequently employ palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, to modify a pre-formed heterocyclic core. nih.govgoogle.com While effective, these methods have limitations that represent opportunities for future research.

A primary area for exploration is the development of more convergent and atom-economical synthetic strategies. This could involve novel cyclization methods that construct the bicyclic pyrrolo[2,3-c]pyridine core with the bromine atom already in place or with functional groups that can be easily converted to the bromide. Research into C-H activation methodologies could provide a more direct route to functionalize the pyridine (B92270) ring, potentially reducing the number of synthetic steps and the reliance on pre-halogenated precursors.

Furthermore, optimizing existing cross-coupling protocols is crucial. Challenges can arise from catalyst deactivation, competing side reactions, and the difficulty of purifying final products. nih.gov Future work should focus on developing more robust and versatile catalytic systems, including novel ligands or nanoparticle-based catalysts, that can operate under milder conditions with higher efficiency and selectivity. The application of flow chemistry could also be explored to improve reaction control, safety, and scalability for the synthesis of derivative libraries.

Research DirectionPotential MethodologyKey Objective
Convergent SynthesisNovel Cyclization Reactions, C-H ActivationReduce step count, improve overall yield, and increase structural diversity of precursors.
Catalyst DevelopmentAdvanced Ligand Design, Nanoparticle CatalysisEnhance efficiency, selectivity, and substrate scope of cross-coupling reactions.
Process OptimizationFlow Chemistry, High-Throughput ExperimentationImprove scalability, safety, and rapid optimization of reaction conditions.

Identification of Additional Biological Targets and Pathways for Mechanistic Understanding

The broader class of pyrrolopyridines has been identified as a privileged scaffold for interacting with numerous biological targets, most notably protein kinases. google.com Various isomers have shown inhibitory activity against targets such as Fibroblast Growth Factor Receptors (FGFRs), Colony-Stimulating Factor 1 Receptor (CSF1R), and Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1). rsc.orggoogle.commdpi.com However, the specific biological profile of the 4-bromo-1H,2H,3H-pyrrolo[2,3-c]pyridine core is less defined.

Future research should prioritize comprehensive biological screening of derivatives to identify novel targets. Unbiased screening approaches, such as phenotypic screening in various disease-relevant cell lines (e.g., cancer, inflammatory, or neuronal cells), could reveal unexpected activities. Hits from these screens can then be subjected to target deconvolution studies to identify the specific molecular targets responsible for the observed phenotype.

Given the established role of related scaffolds as kinase inhibitors, a focused effort to screen a library of this compound derivatives against a broad panel of human kinases is a logical next step. This could uncover potent and selective inhibitors for kinases that are currently underexplored as drug targets. Beyond kinases, the structural similarity to other biologically active heterocycles suggests potential interactions with other enzyme families, G-protein coupled receptors (GPCRs), or even viral proteins like HIV-1 integrase. mdpi.comnih.gov

Integration of Multi-Omics Data in Understanding Compound Mechanisms

To move beyond identifying a single biological target, a systems-level understanding of how derivatives of this compound affect cellular machinery is needed. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to elucidate the compound's mechanism of action, identify off-target effects, and discover biomarkers of response.

Future studies should employ these techniques to analyze cellular or tissue models treated with active compounds.

Transcriptomics (e.g., RNA-seq) can reveal changes in gene expression, highlighting the cellular pathways that are modulated by the compound.

Proteomics can identify changes in protein expression and post-translational modifications (e.g., phosphorylation), providing direct insight into altered signaling pathways. Chemoproteomics methods can further be used to identify direct protein targets.

Metabolomics can measure changes in the levels of small-molecule metabolites, offering a functional readout of the compound's impact on cellular metabolism and physiology.

By integrating these datasets, researchers can construct a comprehensive network of the compound's biological effects, leading to a more profound mechanistic understanding and facilitating the prediction of both therapeutic efficacy and potential toxicity.

Omics TechnologyApplication in ResearchPotential Insights
TranscriptomicsAnalysis of mRNA expression post-treatment.Identification of regulated genes and pathways; understanding of cellular response.
ProteomicsAnalysis of protein expression and modifications.Elucidation of affected signaling networks; identification of direct binding partners.
MetabolomicsProfiling of endogenous small-molecule metabolites.Assessment of functional impact on cellular metabolism and bioenergetics.

Development of Advanced In Vitro Models for Enhanced Pre-clinical Research

Traditional preclinical research relies heavily on two-dimensional (2D) cell cultures, which often fail to replicate the complex microenvironment of human tissues, leading to poor prediction of clinical outcomes. mdpi.com A significant unaddressed gap is the evaluation of this compound derivatives in more physiologically relevant systems.

Future research must incorporate advanced in vitro models to bridge the gap between cell-based assays and in vivo studies. mdpi.com These models include:

3D Spheroids and Organoids: These models recapitulate the three-dimensional architecture and cell-cell interactions of tissues and tumors, offering a better platform to assess drug penetration, efficacy, and toxicity. mdpi.com For example, tumor organoids derived from patients could be used to test the anti-cancer activity of new derivatives in a personalized medicine context.

Organ-on-a-Chip (OOC) Technology: These microfluidic devices simulate the function of human organs by culturing cells in a more dynamic environment with controlled fluid flow and mechanical cues. mdpi.com OOCs can be used to study the compound's effect on specific organs (e.g., liver-on-a-chip for metabolism and toxicity studies) or even to model multi-organ interactions. mdpi.com

Employing these advanced models will provide more accurate preclinical data, improve the translatability of research findings, and reduce the reliance on animal models.

Application of Emerging Computational Methodologies for Predictive Studies

Computational chemistry and artificial intelligence (AI) are transforming drug discovery. For this compound, these methodologies can accelerate the design-make-test-analyze cycle and provide predictive insights that are currently lacking.

Future research should leverage a suite of computational tools:

Molecular Docking and Dynamics: These methods can be used to predict how derivatives bind to specific protein targets, helping to prioritize which compounds to synthesize. nih.govnih.gov Molecular dynamics simulations can further assess the stability of the compound-target interaction over time. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate chemical structure with biological activity, QSAR can predict the potency of novel, unsynthesized derivatives.

AI and Machine Learning (ML): AI/ML models can be trained on existing chemical and biological data to predict a wide range of properties, including target engagement, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. These tools can also be used for de novo drug design, generating novel molecular structures based on the pyrrolo[2,3-c]pyridine scaffold with optimized properties.

The systematic application of these predictive models will enable a more rational, resource-efficient exploration of the chemical space around the this compound core.

Q & A

Q. Table 1: Representative Synthetic Methods

MethodConditionsYieldReference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, dioxane, 105°C74–94%
Fischer CyclizationPolyphosphoric acid, 80–100°C75%
Sonogashira CouplingCuI, Pd(PPh₃)₂Cl₂, Et₃N, THF51%

Advanced Question: How can regioselectivity be controlled during electrophilic substitution on the pyrrolo[2,3-c]pyridine scaffold?

Answer:
Regioselectivity is influenced by:

  • Electronic Effects : Electron-rich positions (e.g., C-5 in pyrrolo[2,3-c]pyridine) are more reactive toward electrophiles. Bromination at C-4 is favored due to resonance stabilization of intermediates .
  • Steric Guidance : Bulky substituents at adjacent positions (e.g., C-3 nitro groups) can direct electrophiles to less hindered sites.
  • Catalytic Systems : Use of Lewis acids (e.g., FeCl₃) or directing groups (e.g., sulfonyl) to enhance selectivity .

Example : In 5-bromo-1-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine (23), the nitro group at C-3 directs bromination to C-5 via electronic deactivation of adjacent positions .

Data Contradiction Analysis: Why do Suzuki coupling yields vary significantly with different aryl boronic acids?

Answer:
Yield discrepancies arise from:

  • Electronic Properties of Boronic Acids : Electron-deficient boronic acids (e.g., 4-CF₃-C₆H₄B(OH)₂) couple more efficiently (87% yield) than electron-rich analogs (e.g., 4-OCH₃-C₆H₄B(OH)₂, 94%) due to reduced steric hindrance and enhanced oxidative addition .
  • Steric Effects : Ortho-substituted boronic acids exhibit lower yields (e.g., 36% for 3,4-dimethoxyphenyl derivatives) due to hindered Pd coordination .
  • Purification Challenges : Polar byproducts (e.g., boronate esters) may complicate silica gel chromatography, affecting isolated yields .

Advanced Question: How does bromine substitution impact the biological activity of pyrrolo[2,3-c]pyridine derivatives?

Answer:
Bromine enhances:

  • Proton Pump Inhibition : 4-Bromo derivatives exhibit reversible H⁺/K⁺-ATPase inhibition by stabilizing a hydrophobic pocket in the enzyme’s active site .
  • Cytotoxicity : Brominated analogs (e.g., 5-bromo-3H-pyrrolo[2,3-c]isoquinoline) show IC₅₀ values <10 µM in ovarian cancer cells due to enhanced DNA intercalation .
  • Pharmacokinetics : Bromine increases metabolic stability by resisting cytochrome P450 oxidation .

Q. Table 2: Biological Activity of Selected Derivatives

CompoundActivity (IC₅₀)TargetReference
5-Bromo-3H-pyrrolo[2,3-c]isoquinoline8.2 µMOvarian cancer
4-Bromo-pyrrolo[2,3-c]pyridine derivativeKᵢ = 0.3 nMH⁺/K⁺-ATPase

Basic Question: What spectroscopic techniques are critical for characterizing 4-bromo-pyrrolo[2,3-c]pyridine derivatives?

Answer:

  • ¹H/¹³C NMR : Assigns substituent positions via coupling patterns (e.g., aromatic protons at δ 8.8–8.9 ppm for C-5 brominated derivatives) .
  • HRMS : Confirms molecular formula (e.g., [M+H]+ for C₇H₅BrN₂: 196.96 Da) .
  • X-ray Crystallography : Resolves regiochemistry ambiguities (e.g., distinguishing C-4 vs. C-5 bromination) .

Advanced Question: How can contradictions in biological data between similar derivatives be resolved?

Answer:

  • Structural Reanalysis : Verify regiochemistry via NOESY or X-ray to rule out positional isomerism .
  • Assay Optimization : Standardize cell lines (e.g., use SKOV-3 for ovarian cancer) and control for pH in proton pump assays .
  • Meta-Analysis : Compare substituent effects across studies. For example, electron-withdrawing groups (e.g., NO₂) at C-3 enhance cytotoxicity, while alkyl groups reduce it .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.